![molecular formula C16H15ClFN3O4S B2970395 2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034589-10-9](/img/structure/B2970395.png)
2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C16H15ClFN3O4S and its molecular weight is 399.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on thiadiazole derivatives and chlorophenoxy-containing compounds often focuses on their synthesis, structural characterization, and potential chemical properties. For instance, Patel et al. (2009) described the synthesis and antimicrobial studies of 4-oxo-thiazolidine derivatives, which include steps like condensation and fusion reactions, indicative of the versatility of thiadiazole derivatives in chemical syntheses (Patel, Mistry, & Desai, 2009).
Antimicrobial and Antitumor Activities
Compounds containing thiadiazole and chlorophenoxy groups have been studied for their biological activities, including antimicrobial and antitumor potentials. Yu et al. (2014) synthesized N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives and explored their properties, highlighting the bioactivity of thiadiazole derivatives (Yu et al., 2014). Similarly, El Nezhawy et al. (2009) focused on the synthesis of thiazolidin-4-one derivatives for evaluating their antioxidant activity, further demonstrating the potential health-related applications of such compounds (El Nezhawy et al., 2009).
Photovoltaic and Photochemical Applications
Some studies delve into the photochemical properties and photovoltaic efficiency modeling of benzothiazolinone acetamide analogs, which share structural similarities with the compound . Mary et al. (2020) investigated the light harvesting efficiency and non-linear optical activity of certain bioactive benzothiazolinone acetamide analogs, suggesting potential applications in dye-sensitized solar cells (DSSCs) and as photosensitizers (Mary et al., 2020).
Environmental Applications
Research on chlorophenoxy and thiadiazole derivatives also extends to environmental sciences, such as the analysis and detection of herbicides in natural water. Zimmerman et al. (2002) developed methods for detecting dimethenamid and flufenacet, along with their degradation products in surface water samples, showcasing the relevance of such compounds in environmental monitoring and safety (Zimmerman, Schneider, & Thurman, 2002).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O4S/c1-20-14-7-12(18)13(8-15(14)21(2)26(20,23)24)19-16(22)9-25-11-5-3-10(17)4-6-11/h3-8H,9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUQQDXYOYEMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)COC3=CC=C(C=C3)Cl)F)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine](/img/structure/B2970312.png)
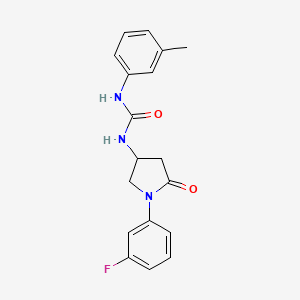
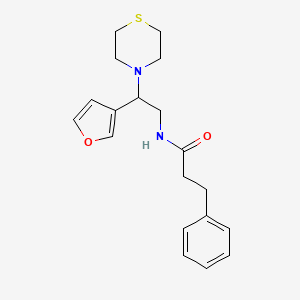


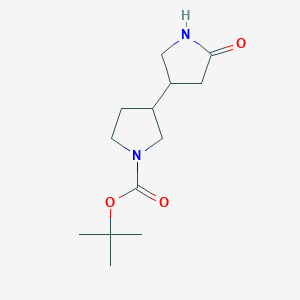
![N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2970321.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2970322.png)

![3-(4-BROMOPHENYL)-8-[(4-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2970327.png)
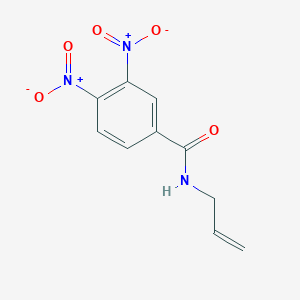
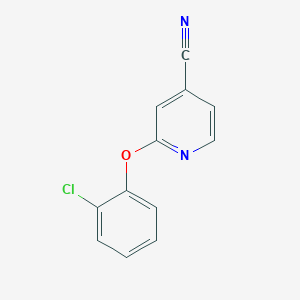

![Oxiran-2-yl-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]methanone](/img/structure/B2970334.png)
